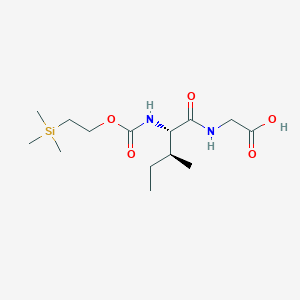
Teoc-L-Ile-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is commonly used to protect amines in organic synthesis due to its stability towards hydrolysis and other nucleophilic attacks . This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Teoc-L-Ile-Gly-OH typically involves the protection of the amino group of L-isoleucine with the 2-(trimethylsilyl)ethoxycarbonyl group. This is followed by coupling with glycine to form the final product. The protection step is usually carried out using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) in the presence of bases such as pyridine or triethylamine . The coupling reaction with glycine can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Teoc-L-Ile-Gly-OH undergoes various chemical reactions, including:
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Fluoride reagents like TBAF are commonly used for the deprotection of the Teoc group.
Coupling: Reagents such as DCC and HOBt are used for peptide coupling reactions.
Major Products Formed
Deprotection: The major products formed during deprotection are the free amine, ethylene, carbon dioxide, and trimethylsilyl fluoride.
Coupling: The major products are longer peptide chains formed by the coupling of this compound with other amino acids.
科学研究应用
Teoc-L-Ile-Gly-OH has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect the amino group selectively.
Drug Development: The compound is used in the development of peptide-based drugs, where selective protection and deprotection of functional groups are crucial.
Bioconjugation: It is used in bioconjugation techniques to attach peptides to other biomolecules for various biological studies.
作用机制
The mechanism of action of Teoc-L-Ile-Gly-OH primarily involves the protection and deprotection of the amino group. The Teoc group protects the amino group by forming a stable carbamate linkage. Upon treatment with fluoride ions, the Teoc group is removed through a β-elimination and decarboxylation process, releasing the free amine . This selective deprotection allows for the sequential synthesis of peptides and other complex molecules.
相似化合物的比较
Teoc-L-Ile-Gly-OH can be compared with other similar compounds such as:
Boc-L-Ile-Gly-OH: Uses the tert-butoxycarbonyl (Boc) group for protection. Boc is less stable under acidic conditions compared to Teoc.
Fmoc-L-Ile-Gly-OH: Uses the 9-fluorenylmethoxycarbonyl (Fmoc) group for protection. Fmoc is removed under basic conditions, whereas Teoc is removed using fluoride ions.
Cbz-L-Ile-Gly-OH: Uses the benzyloxycarbonyl (Cbz) group for protection. Cbz is removed by hydrogenation, making it different from the fluoride-based deprotection of Teoc.
The uniqueness of this compound lies in its stability towards hydrolysis and nucleophilic attacks, as well as its compatibility with various reaction conditions, including acidic and reductive environments .
属性
IUPAC Name |
2-[[(2S,3S)-3-methyl-2-(2-trimethylsilylethoxycarbonylamino)pentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O5Si/c1-6-10(2)12(13(19)15-9-11(17)18)16-14(20)21-7-8-22(3,4)5/h10,12H,6-9H2,1-5H3,(H,15,19)(H,16,20)(H,17,18)/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEJVMKUFSPZGG-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5aR,10bS)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089909.png)
![(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089916.png)
![(5S)?-?5,?6-?Dihydro-?5-?(phenylmethyl)?-?2-?(2,?4,?6-?trimethylphenyl)?-?8H-?1,?2,?4-?triazolo[3,?4-?c]?[1,?4]?oxazinium tetrafluoroborate](/img/structure/B8089923.png)
![6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089944.png)
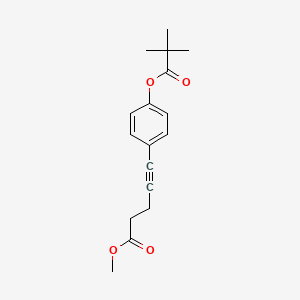
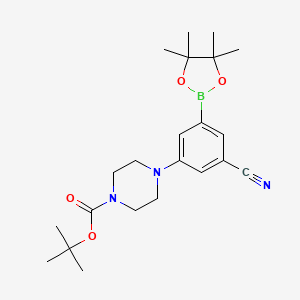
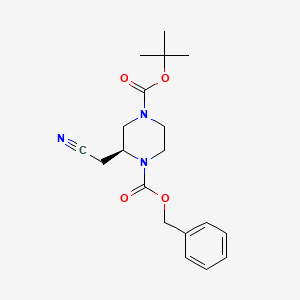
![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089981.png)
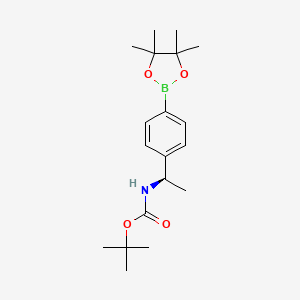
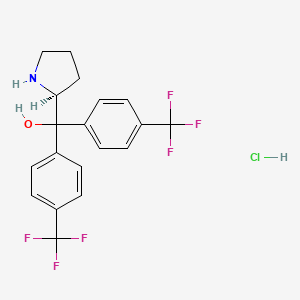
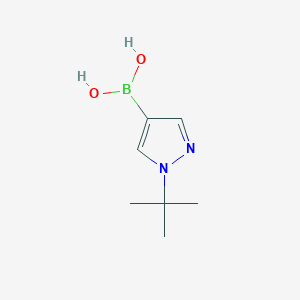
![2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate](/img/structure/B8089999.png)
![Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8090012.png)
![(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane](/img/structure/B8090014.png)
